2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is typically carried out in solvent-free conditions via the Biginelli reaction .Mechanism of Action
Target of Action
The compound 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is known to target the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa . These targets play a crucial role in bacterial communication and virulence, making them potential targets for antimicrobial therapy.
Mode of Action
The compound acts as an inhibitor of its targets . By binding to these receptors, it interferes with their normal function, disrupting the signaling pathways they are involved in. This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antimicrobial agents.
Biochemical Pathways
quorum sensing pathways of the bacteria. Quorum sensing is a method of bacterial communication that allows them to coordinate behavior, including virulence and biofilm formation. By inhibiting key receptors in this pathway, the compound could disrupt these processes, leading to a decrease in bacterial virulence .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their bacterial targets
Result of Action
The primary result of the action of this compound is a disruption of bacterial communication and virulence . By inhibiting key receptors, it interferes with the ability of bacteria to coordinate behaviors such as biofilm formation and toxin production. This can lead to a decrease in bacterial virulence and an increase in their susceptibility to other antimicrobial agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other substances can impact the compound’s stability and its ability to reach and bind to its targets. Additionally, the specific strain of bacteria and its resistance mechanisms can also influence the compound’s efficacy .
Properties
IUPAC Name |
2-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c16-12-3-1-2-4-14(12)22(20,21)18-11-6-7-13-10(9-11)5-8-15(19)17-13/h1-4,6-7,9,18H,5,8H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDCODZBOZQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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